ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate is an organic compound with the molecular formula C11H10BrF2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-bromopyridin-2-yl with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can be compared with similar compounds such as:
(6-Bromopyridin-2-yl)methanol: This compound has a hydroxymethyl group instead of the ethyl 2,2-difluoroacetate group, leading to different chemical properties and applications.
2-Bromo-6-methylpyridine: This compound has a methyl group instead of the ethyl 2,2-difluoroacetate group, resulting in different reactivity and uses. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
503627-77-8 |
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Molecular Formula |
C9H8BrF2NO2 |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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